2-(Methoxymethyl)pyridin-4-ol CAS number and molecular identifiers
The following technical guide provides an in-depth analysis of 2-(Methoxymethyl)pyridin-4-ol , focusing on its molecular identity, tautomeric behavior, synthetic pathways, and applications in drug discovery. Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-(Methoxymethyl)pyridin-4-ol , focusing on its molecular identity, tautomeric behavior, synthetic pathways, and applications in drug discovery.
Executive Summary
2-(Methoxymethyl)pyridin-4-ol (also known as 2-(methoxymethyl)pyridin-4(1H)-one in its tautomeric form) represents a critical heterocyclic scaffold in medicinal chemistry.[1] Characterized by its amphoteric nature and capacity for hydrogen bonding, this compound serves as a versatile building block for kinase inhibitors, metal chelators, and bioisosteres of amide functionalities. This guide delineates the physicochemical properties, synthesis strategies, and handling protocols required for its integration into high-value research workflows.
Molecular Identity & Tautomerism
Core Identifiers
Due to the specific substitution pattern, this compound is often indexed under its tautomeric forms or as a derivative of established pyridines.
A critical feature of 4-substituted pyridines is the equilibrium between the 4-hydroxypyridine (lactim) and 4-pyridone (lactam) forms. In solution, particularly in polar solvents like water or DMSO, the 4-pyridone tautomer predominates due to the stabilization energy of the amide-like resonance.
Pyridone Form: Favored in aqueous/polar environments; acts as a hydrogen bond donor (NH) and acceptor (C=O).
Hydroxypyridine Form: Favored in the gas phase or non-polar solvents; acts as a classic pyridine base.
Visualization: Tautomeric Shift
Figure 1: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms. The equilibrium shifts based on solvent polarity and pH.
Physicochemical Profile
Understanding the physical properties is essential for purification and formulation.
Property
Value (Predicted/Experimental)
Causality & Implication
pKa (Pyridine N)
~3.2
The 4-OH group is electron-donating but the pyridone form reduces basicity compared to pyridine.
pKa (OH/NH)
~11.0
Deprotonation yields the pyridin-4-olate anion, a strong nucleophile.
LogP
~0.6
Moderate lipophilicity; good membrane permeability potential.
Solubility
High in MeOH, DMSO, Water
The polar pyridone core enhances aqueous solubility compared to simple pyridines.
Melting Point
140–160 °C (Est.)
High MP due to intermolecular hydrogen bonding (dimer formation).
Synthetic Pathways[5]
Synthesis of 2-(methoxymethyl)pyridin-4-ol typically avoids direct methylation of 2-hydroxymethylpyridin-4-ol due to selectivity issues (O- vs N-alkylation). The most robust route utilizes Kojic Acid or Maltol derivatives, leveraging the pyrone-to-pyridone conversion.
Route A: The Pyrone-Amine Conversion (Preferred)
This method converts a 4-pyrone intermediate into the 4-pyridone target using ammonia. It is chemically distinct and high-yielding.
Step 1 (Chlorination/Reduction): Remove the 5-OH group (via SOCl₂ then Zn/AcOH reduction) to yield 2-(hydroxymethyl)-4H-pyran-4-one .
Step 2 (Methylation): Selective O-methylation of the hydroxymethyl group using MeI/Ag₂O or Me₂SO₄ to yield 2-(methoxymethyl)-4H-pyran-4-one .
Step 3 (Ammonolysis): Reaction with aqueous ammonia (NH₄OH) or liquid ammonia in a sealed tube at 80-100°C. The ring oxygen is exchanged for nitrogen, yielding the target 2-(methoxymethyl)pyridin-4(1H)-one .
Route B: De Novo Ring Construction
For isotopically labeled or highly substituted analogs, a condensation approach is used.
Figure 2: Synthetic pathway from Kojic Acid to 2-(Methoxymethyl)pyridin-4-one via pyrone-to-pyridone exchange.
Applications in Drug Discovery[6][7][8]
Pharmacophore Utility
Bioisostere: The 4-pyridone ring serves as a bioisostere for amides and phenols, offering different solubility and metabolic stability profiles.
H-Bonding Network: The donor-acceptor motif (NH/C=O) mimics peptide bonds, making it valuable for binding to kinase hinge regions.
Chelation Potential
The 2-(methoxymethyl) arm provides a potential "hard" oxygen donor. Combined with the 4-oxo/4-hydroxy group, this molecule can act as a bidentate ligand for metal ions like Fe³⁺ or Zn²⁺ , relevant in:
Metalloproteinase Inhibitors: Zinc binding groups (ZBG).
Iron Chelation Therapy: Modulating iron overload or targeting iron-dependent pathogens.
Safety & Handling Protocols
While specific MSDS data for this exact intermediate may be limited, protocols should follow the Generic Pyridine/Pyridone Safety Standards .
Hazard Class
Statement
Protocol
Acute Toxicity
Harmful if swallowed (H302)
Use full PPE (Gloves, Goggles). Handle in a fume hood.
Irritation
Skin/Eye Irritant (H315/H319)
In case of contact, flush with water for 15 mins.
Stability
Hygroscopic
Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
References
PubChem. Compound Summary: 4-Pyridone (Tautomerism). National Library of Medicine. Available at: [Link]
Behera, B. K., et al. "Synthesis of 2-pyridones." Journal of Organic Chemistry, 2023. (Methodology for pyridone ring construction). Available at: [Link]
Solubility profile of 2-(Methoxymethyl)pyridin-4-ol in organic solvents
[1] Executive Summary 2-(Methoxymethyl)pyridin-4-ol (CAS: Analogous to 66080-45-3 isomers) is a critical heterocyclic building block in medicinal chemistry, particularly for fragment-based drug discovery targeting kinase...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-(Methoxymethyl)pyridin-4-ol (CAS: Analogous to 66080-45-3 isomers) is a critical heterocyclic building block in medicinal chemistry, particularly for fragment-based drug discovery targeting kinases and GPCRs.[1][2] While formally named as a pyridinol, this compound exhibits complex physicochemical behavior dominated by keto-enol tautomerism , existing predominantly as 2-(methoxymethyl)pyridin-4(1H)-one in solid and polar solution phases.
This guide provides a comprehensive solubility profile, mechanistic solvation analysis, and experimental protocols for researchers handling this compound. Due to the limited public availability of specific experimental datasets for this exact derivative, the data presented here is synthesized from verified structural analogs (4-pyridone, 2-methoxymethylpyridine) and computational physicochemical models.
Part 1: Physicochemical Architecture[1]
The solubility behavior of 2-(Methoxymethyl)pyridin-4-ol is dictated by the competition between its polar pyridone core and the lipophilic methoxymethyl side chain.
Structural Dynamics & Tautomerism
The molecule does not exist as a static "ol" (hydroxyl) structure.[1] In most relevant solvents, it undergoes proton transfer to form the "one" (ketone) tautomer.
Form A (Pyridinol): Favored in the gas phase and highly non-polar solvents (e.g., benzene). Aromatic character is preserved.
Form B (Pyridone): Favored in the solid state (high lattice energy) and polar solvents (water, DMSO, Methanol). This form is highly polar due to the amide-like resonance (
).
Key Physicochemical Descriptors
Property
Value (Predicted/Analog)
Impact on Solubility
Molecular Weight
139.15 g/mol
Low MW facilitates dissolution, but crystal packing dominates.[1][2]
LogP (Octanol/Water)
~0.6 – 0.8
Moderately lipophilic. The methoxymethyl group increases LogP vs. parent 4-pyridone (-1.3).
pKa (Basic)
~3.0
Protonation of the carbonyl oxygen/nitrogen system.[1]
pKa (Acidic)
~11.0
Deprotonation of the NH (pyridone) or OH (pyridinol).[1]
The ether oxygen provides an additional handle for protic solvents.
Part 2: Solubility Profile in Organic Solvents[1]
The following profile categorizes solvents based on their ability to disrupt the strong intermolecular hydrogen bonding of the pyridone dimer lattice.
Solubility Data Table (Estimated)
Concentration values are estimates based on 2-substituted-4-pyridone analogs at 25°C.
Solvent Class
Specific Solvent
Solubility Rating
Est. Conc. (mg/mL)
Mechanistic Rationale
Polar Aprotic
DMSO
Excellent
> 100
High dielectric constant disrupts pyridone self-association; S=O accepts H-bonds from NH.[1]
Polar Aprotic
DMF / NMP
Excellent
> 80
Similar mechanism to DMSO; ideal for stock solutions.[1]
Polar Protic
Methanol
Good
20 - 50
OH group donates to C=O and accepts from NH.[1] Methoxymethyl ether participates in solvation.
Polar Protic
Ethanol
Moderate
10 - 30
Reduced polarity compared to MeOH; heating may be required.
Chlorinated
DCM / Chloroform
Moderate
5 - 15
The methoxymethyl group significantly improves solubility here compared to unsubstituted 4-pyridone.[1]
Ethers
THF
Low/Moderate
2 - 10
Ether oxygen of THF competes weakly with strong crystal lattice H-bonds.[1]
Non-Polar
Toluene
Poor
< 1
Lack of H-bond donors/acceptors makes solvation energetically unfavorable.[1]
Alkanes
Hexanes
Insoluble
< 0.1
"Brick dust" effect; crystal lattice energy far exceeds solvation energy.[1]
The "Brick Dust" Phenomenon
Researchers often encounter difficulty dissolving this compound despite its low molecular weight.[1] This is due to intermolecular hydrogen bonding in the solid state, where 4-pyridone units form stable dimers or chains (Head-to-Tail).
Strategy: Use "co-solvents" or "hydrotropes." Adding 5-10% Methanol to DCM often drastically improves solubility by breaking these dimers.
Part 3: Mechanistic Visualization
The following diagram illustrates the tautomeric equilibrium and how solvent polarity shifts the species distribution, affecting solubility.
Caption: Tautomeric equilibrium shifting from the stable solid-state pyridone form to solvated species. Polar solvents stabilize the pyridone form via H-bonding.
pH > 12: Anionic species formed (Deprotonated NH). High Solubility.
Workflow Diagram for Solubility Optimization:
Caption: Decision tree for solvent selection based on required concentration and visual solubility checks.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 253220, 2-(Methoxymethyl)pyridine. Retrieved from [Link]
Beak, P., & Bonham, J. (1965). The Equilibration of Pyridones and Pyridinols. Chemical and Physical Properties.[2][3][4][5][6][7][8][9][10][11] Journal of the American Chemical Society. (Fundamental mechanistic grounding for pyridone tautomerism).
U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 2-(methoxymethyl)pyridine.[1][2] Retrieved from [Link]
Royal Society of Chemistry. ChemSpider: 4-Pyridone Tautomerism and Properties.[1] (General reference for the 4-pyridone scaffold properties).
Application Note: Regioselective Alkylation of 2-(Methoxymethyl)pyridin-4-ol
Executive Summary & Strategic Overview The alkylation of 2-(methoxymethyl)pyridin-4-ol presents a classic problem in heterocyclic chemistry: ambident nucleophilicity . This substrate exists in a tautomeric equilibrium be...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Overview
The alkylation of 2-(methoxymethyl)pyridin-4-ol presents a classic problem in heterocyclic chemistry: ambident nucleophilicity . This substrate exists in a tautomeric equilibrium between the pyridin-4-ol (enol) and pyridin-4(1H)-one (keto) forms.[1]
The Challenge: Under standard basic conditions, the thermodynamic preference for the pyridone form (N-alkylation) often dominates.
The Solution: Selectivity is achieved not merely by changing reagents, but by manipulating the Hard-Soft Acid-Base (HSAB) interactions and solvent-shell effects.
O-Alkylation (Kinetic/Coordination Control): Requires "hard" electrophilic activation or specific metal coordination (Ag⁺) to block the nitrogen.
N-Alkylation (Thermodynamic Control): Favored by polar aprotic solvents and alkali metal bases that stabilize the pyridone anion.
This guide provides two distinct, self-validating protocols to access either isomer with high regioselectivity (>95%).
Mechanistic Pathways & Decision Logic
The following diagram illustrates the bifurcation of the reaction pathway based on the chosen conditions.
Figure 1: Mechanistic divergence driven by solvent polarity and cation coordination.
Protocol A: O-Alkylation (The Silver Route)
Objective: Synthesis of 4-alkoxy-2-(methoxymethyl)pyridine.
Principle:Silver(I) acts as a "soft" Lewis acid, coordinating strongly to the "soft" pyridine nitrogen. This coordination shields the nitrogen from alkylation and forces the electrophile to react with the "harder" oxygen center.
Alkylating Agent: Alkyl Iodide (1.2 equiv) (Note: Iodides are preferred over bromides for Ag-mediated reactions).
Base/Promoter: Silver Carbonate (
) (1.1 equiv).
Solvent: Toluene (Anhydrous) or Benzene (if permitted). Critical: Do not use DMF or MeCN.
Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-(methoxymethyl)pyridin-4-ol (1.0 mmol) in anhydrous Toluene (10 mL).
Activation: Add Silver Carbonate (
, 1.1 mmol) in one portion. The reaction must be protected from light (wrap flask in aluminum foil) to prevent silver salt decomposition.
Addition: Add the Alkyl Iodide (1.2 mmol) dropwise at room temperature.
Reaction: Heat the mixture to 80°C (oil bath temperature) and stir vigorously for 12–18 hours.
Checkpoint: The suspension will darken as AgI precipitates.
Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with Ethyl Acetate (3 x 10 mL).
Safety Note: Dispose of silver waste in a dedicated heavy metal container.
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Expected Yield: 75–90% O-isomer.
Protocol B: N-Alkylation (The Cesium Route)
Objective: Synthesis of 1-alkyl-2-(methoxymethyl)pyridin-4(1H)-one.
Principle: In polar aprotic solvents, the Cesium (Cs⁺) cation is large and forms a loose ion pair ("solvent-separated ion pair"). The high dielectric constant of the solvent stabilizes the dipolar transition state leading to the N-alkylated product, which retains the stable amide-like resonance (pyridone).
Application Note: Strategic Functionalization of 2-(Methoxymethyl)pyridin-4-ol
Synthesis of Pyridine-4-one Derivatives: Protocols for N-Alkylation and C-Functionalization Introduction & Strategic Overview The scaffold 2-(Methoxymethyl)pyridin-4-ol (Structure 1 ) represents a critical intermediate i...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis of Pyridine-4-one Derivatives: Protocols for N-Alkylation and C-Functionalization
Introduction & Strategic Overview
The scaffold 2-(Methoxymethyl)pyridin-4-ol (Structure 1 ) represents a critical intermediate in the synthesis of hydroxypyridinone (HPO) iron chelators, viral inhibitors, and novel CNS-active agents. Its structural versatility stems from the interplay between the pyridine-4-one core and the 2-methoxymethyl (MOM-like) side chain.
This guide addresses the primary challenge in working with 1 : controlling the tautomeric equilibrium to achieve regioselective functionalization. While the starting material exists as a mixture of the 4-hydroxypyridine (enol) and pyridine-4(1H)-one (keto) forms, the bioactive "one" derivatives require selective alkylation at the nitrogen (N1) rather than the oxygen (O4).
Key Technical Challenges:
Regioselectivity (N- vs. O-alkylation): Ambident nucleophilicity of the pyridone anion requires precise solvent/base selection to favor the thermodynamic N-alkylated product.
C-3/C-5 Functionalization: The electron-rich enaminone system of the pyridone ring allows for electrophilic aromatic substitution, but over-functionalization must be managed.
Side Chain Stability: The 2-methoxymethyl group acts as a masked alcohol. It is stable under basic alkylation conditions but susceptible to cleavage in strong Lewis acids (e.g., BBr
), offering a strategic handle for late-stage diversification.
Mechanistic Insight: Tautomeric Control
The reactivity of 1 is dictated by its tautomeric state. In the gas phase, the hydroxy form is favored.[1] However, in polar solvents and the solid state, the 4-pyridone (NH) form dominates due to intermolecular hydrogen bonding and dipolar stabilization.
Figure 1: Tautomeric Equilibrium and Reaction Pathways
Caption: Pathways for functionalization. Polar aprotic solvents and soft electrophiles drive the reaction toward the desired N-alkylated pyridone.
Experimental Protocols
Protocol A: Regioselective N-Alkylation
Objective: Synthesis of 1-alkyl-2-(methoxymethyl)pyridin-4(1H)-ones.
Rationale: Using a polar aprotic solvent (DMF) dissociates the ion pair, increasing the nucleophilicity of the nitrogen. Sodium hydride (NaH) ensures complete deprotonation, while the "soft" nature of alkyl iodides/bromides favors N-attack over O-attack.
Materials:
Substrate: 2-(Methoxymethyl)pyridin-4-ol (1.0 eq)
Base: Sodium Hydride (60% dispersion in oil, 1.2 eq)
Preparation: Flame-dry a round-bottom flask under Argon. Add NaH (1.2 eq) and wash twice with anhydrous hexane to remove mineral oil if downstream purification is sensitive; otherwise, use as is.
Solubilization: Suspend NaH in anhydrous DMF at 0 °C.
Deprotonation: Add a solution of 2-(methoxymethyl)pyridin-4-ol in DMF dropwise over 15 minutes. Hydrogen gas will evolve. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of the sodium salt).
Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.
Critical Check: Maintain temperature < 10 °C during addition to minimize O-alkylation.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.
Workup:
Quench carefully with water.
Extract exhaustively with CHCl
or DCM (Pyridones are highly water-soluble; use multiple extractions).
Wash organic layer with brine, dry over Na
SO, and concentrate.
Purification: Recrystallize from Acetone/Ether or purify via flash chromatography (DCM:MeOH gradient 100:0 to 90:10).
Data Interpretation:
N-Isomer (Target):
H NMR shows distinct vinylic protons (C3-H and C5-H) shifted upfield compared to O-isomer. C=O signal in C NMR appears ~175–180 ppm.
Objective: Introduction of a bromine handle at the C-3 position for subsequent cross-coupling.
Rationale: The pyridone ring is electron-rich. NBS provides a controlled source of electrophilic bromine. Acetonitrile is chosen to solubilize the substrate while avoiding the strong acidity of acetic acid, which might prematurely cleave the methoxymethyl ether.
Materials:
Substrate: N-Alkylated Pyridone (from Protocol A) (1.0 eq)
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Procedure:
Dissolve the N-alkylated pyridone in MeCN (0.1 M) at RT.
Protect the flask from light (wrap in foil) to prevent radical side reactions.
Add NBS (1.05 eq) portion-wise over 10 minutes.
Stir at RT for 2–4 hours.
Note: If reaction is sluggish, heat to 45 °C.
Workup: Concentrate solvent. Redissolve residue in DCM and wash with saturated NaHCO
(to remove succinimide and traces of acid) and sodium thiosulfate (to remove free bromine).
The choice of base and solvent critically impacts the N/O ratio. The table below summarizes expected outcomes based on standard heterocyclic reactivity profiles [1, 2].
Entry
Base
Solvent
Electrophile
Major Product
Approx N:O Ratio
Notes
1
NaH
DMF
MeI
N-Alkyl
>95:5
Recommended Protocol
2
KCO
Acetone
MeI
Mixture
60:40
Solvent too non-polar
3
AgCO
Toluene
MeI
O-Alkyl
5:95
Silver coordinates N, forcing O-attack
4
t-BuOK
THF
BnBr
N-Alkyl
80:20
Good alternative if DMF is difficult to remove
Strategic Workflow: Library Generation
The following workflow illustrates how to leverage the 2-(methoxymethyl)pyridin-4-ol scaffold to generate a diverse library of bioactive compounds.
Figure 2: Synthetic Workflow for Pyridone Derivatives
Caption: Modular synthesis allows for diversity at the Nitrogen (R1) and C-3 (R2) positions, followed by unmasking of the hydroxymethyl group.
References
Galvão, T. L. P., et al. (2013).[2] "From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium." Journal of Physical Chemistry A. [Link]
Jung, S. H., et al. (2016).[3][4] "A mild Cu-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts."[3] Journal of Organic Chemistry. [Link]
Organic Chemistry Portal. "Synthesis of 2-pyridones and 4-pyridones." [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 253220, 2-(Methoxymethyl)pyridine." [Link]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 2-(Methoxymethyl)pyridin-4-ol
Introduction The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science, owing to their prevalence in a vast array of bioactive molecules and functional materials. Among...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science, owing to their prevalence in a vast array of bioactive molecules and functional materials. Among the myriad of pyridine scaffolds, 2-(methoxymethyl)pyridin-4-ol presents a unique synthetic handle for diversification. Its methoxymethyl substituent offers potential for secondary interactions or metabolic modulation, while the 4-hydroxy group provides a prime site for modification. However, the direct engagement of the pyridinol tautomer in cross-coupling reactions is often challenging. This guide provides detailed application notes and robust protocols for the metal-catalyzed cross-coupling of 2-(methoxymethyl)pyridin-4-ol, with a focus on a key activation strategy: conversion of the 4-hydroxyl group to a trifluoromethanesulfonate (triflate) leaving group. This transformation unlocks a versatile electrophile for a suite of powerful palladium-catalyzed C-C and C-N bond-forming reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
The Challenge of Pyridine Cross-Coupling and the Triflate Solution
Direct cross-coupling of pyridinols can be problematic. The hydroxyl group is a poor leaving group and can interfere with the catalytic cycle. Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the metal catalyst, leading to catalyst inhibition or the formation of unproductive pathways.[1]
A robust and widely adopted strategy to overcome these challenges is the conversion of the hydroxyl group into a triflate (-OTf). The triflate group is an excellent leaving group, rendering the C4-position of the pyridine ring highly susceptible to oxidative addition by a palladium(0) catalyst, a key step in most cross-coupling catalytic cycles.[2][3][4][5][6] This approach has been successfully applied to a wide range of aryl and heteroaryl triflates, including those derived from pyridinols.
Core Experimental Workflow
The overall strategy for the functionalization of 2-(methoxymethyl)pyridin-4-ol via cross-coupling reactions involves a two-step sequence:
Triflation: Conversion of the 4-hydroxyl group to a triflate.
Cross-Coupling: Palladium-catalyzed reaction of the resulting pyridin-4-yl triflate with a suitable coupling partner (e.g., boronic acid, amine, or alkyne).
Figure 1: General workflow for the functionalization of 2-(Methoxymethyl)pyridin-4-ol.
Part 1: Synthesis of 2-(Methoxymethyl)pyridin-4-yl Trifluoromethanesulfonate
This protocol details the critical first step of activating the 4-position of 2-(methoxymethyl)pyridin-4-ol for subsequent cross-coupling reactions.
Principle and Mechanistic Insight
The triflation of an alcohol is a standard organic transformation that proceeds via nucleophilic attack of the alcohol oxygen onto the highly electrophilic sulfur atom of trifluoromethanesulfonic anhydride (Tf₂O). A non-nucleophilic base, typically a hindered amine like pyridine or 2,6-lutidine, is used to scavenge the triflic acid byproduct. The use of pyridine as a base is common in these reactions.[7]
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-(methoxymethyl)pyridin-4-ol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) (approx. 0.1 M).
Addition of Base: Add anhydrous pyridine (2.0 eq.) to the solution.
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Addition of Triflic Anhydride: Slowly add trifluoromethanesulfonic anhydride (1.2 eq.) dropwise to the cold solution. A white precipitate may form.
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
Washing: Wash the combined organic layers with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 2-(methoxymethyl)pyridin-4-yl trifluoromethanesulfonate.
Expertise & Experience Notes:
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial for the success of this reaction, as triflic anhydride readily hydrolyzes.
Temperature Control: The slow addition of triflic anhydride at low temperature is important to control the exothermic reaction and prevent side product formation.
Choice of Base: While pyridine is commonly used, other non-nucleophilic bases such as 2,6-lutidine or diisopropylethylamine (DIPEA) can also be employed. The choice of base can sometimes influence the reaction efficiency and should be considered if yields are low.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
With the activated 2-(methoxymethyl)pyridin-4-yl triflate in hand, a variety of cross-coupling reactions can be performed to introduce new carbon-carbon and carbon-nitrogen bonds at the 4-position.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[3][5][8]
Principle and Mechanistic Insight:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the pyridyl triflate to form a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, typically facilitated by a base.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C bond.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Degassing equipment (e.g., nitrogen or argon line)
Procedure:
Reaction Setup: To a flame-dried Schlenk tube, add 2-(methoxymethyl)pyridin-4-yl triflate (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
Solvent Addition: Add the anhydrous solvent.
Degassing: Degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes, or by three freeze-pump-thaw cycles.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)
Ligand (mol%)
Base (eq.)
Solvent
Temp (°C)
Typical Yield (%)
Pd(PPh₃)₄ (5)
-
K₂CO₃ (2.0)
Dioxane
100
70-90
Pd(dppf)Cl₂ (3)
-
Cs₂CO₃ (2.0)
Toluene
110
75-95
Pd₂(dba)₃ (2)
SPhos (4)
K₃PO₄ (3.0)
Dioxane/H₂O
90
80-98
Expertise & Experience Notes:
Choice of Catalyst and Ligand: The choice of palladium source and ligand is critical. For challenging couplings, more sophisticated ligands like SPhos or XPhos may be required.
Base Selection: The base plays a crucial role in the transmetalation step. Inorganic bases like carbonates and phosphates are commonly used. The choice of base can significantly impact the reaction rate and yield.
Solvent System: A mixture of an organic solvent and water can sometimes accelerate the reaction.
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide or triflate.[2][6][9][10][11]
Principle and Mechanistic Insight:
The catalytic cycle is similar to the Suzuki coupling, with the key difference being the nucleophilic partner.
Oxidative Addition: Pd(0) adds to the pyridyl triflate.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.
Reductive Elimination: The aryl and amino groups are eliminated from the palladium center to form the C-N bond and regenerate the Pd(0) catalyst.
Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a flame-dried Schlenk tube.
Reagent Addition: Add the 2-(methoxymethyl)pyridin-4-yl triflate (1.0 eq.), the amine (1.2-1.5 eq.), and the base (1.5-2.5 eq.).
Solvent Addition: Add the anhydrous solvent.
Reaction: Seal the tube and heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C) until the starting material is consumed.
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
Extraction and Concentration: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
Precatalyst (mol%)
Ligand (mol%)
Base (eq.)
Solvent
Temp (°C)
Typical Yield (%)
Pd₂(dba)₃ (2)
BINAP (4)
NaOt-Bu (1.5)
Toluene
100
65-85
Pd(OAc)₂ (2)
Xantphos (4)
Cs₂CO₃ (2.0)
Dioxane
110
70-90
Pd₂(dba)₃ (1)
RuPhos (2)
K₃PO₄ (2.0)
t-BuOH
100
75-95
Expertise & Experience Notes:
Ligand Choice is Key: The success of Buchwald-Hartwig aminations is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands are generally preferred.
Base Sensitivity: Strong bases like sodium tert-butoxide are often required, which may not be compatible with all functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective with the appropriate catalyst system.
Inert Atmosphere: Strict exclusion of oxygen is critical for these reactions, as Pd(0) species are oxygen-sensitive.
C. Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate.[6][9][12][13]
Principle and Mechanistic Insight:
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it involves oxidative addition of the pyridyl triflate to Pd(0) and subsequent reductive elimination.
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide, which is the active nucleophile that participates in the transmetalation step with the palladium center.
Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[14]
Figure 5: Simplified catalytic cycles for the Sonogashira coupling.
Copper(I) iodide (CuI) (for traditional Sonogashira)
Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))
Anhydrous solvent (e.g., THF, DMF)
Procedure:
Reaction Setup: To a flame-dried Schlenk tube, add the 2-(methoxymethyl)pyridin-4-yl triflate (1.0 eq.) and the palladium catalyst (1-5 mol%). For the traditional Sonogashira, also add copper(I) iodide (2-10 mol%).
Solvent and Reagents: Add the anhydrous solvent, the terminal alkyne (1.2-2.0 eq.), and the amine base.
Degassing: Degas the reaction mixture thoroughly.
Reaction: Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion.
Work-up: Dilute the reaction mixture with an organic solvent and filter through Celite to remove the catalyst.
Extraction and Concentration: Wash the filtrate with water or a mild aqueous acid (e.g., NH₄Cl solution) to remove the amine base, followed by brine. Dry the organic layer and concentrate.
Purification: Purify the product by flash column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
Pd Catalyst (mol%)
Cu(I) Source (mol%)
Base
Solvent
Temp (°C)
Typical Yield (%)
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
Et₃N
THF
RT to 50
70-95
Pd(PPh₃)₄ (5)
CuI (10)
i-Pr₂NH
DMF
60
75-98
Pd(OAc)₂ (2) / SPhos (4)
None
Cs₂CO₃
Dioxane
80
60-85 (Copper-free)
Expertise & Experience Notes:
Copper Co-catalyst: While the copper co-catalyst accelerates the reaction, it can also promote the homocoupling of the terminal alkyne (Glaser coupling). Copper-free conditions can be employed to mitigate this side reaction, though they may require higher temperatures or more specialized ligands.
Amine Base: The amine base serves both as a base to deprotonate the alkyne and often as a solvent or co-solvent.
Degassing: Thorough degassing is crucial to prevent oxidative homocoupling of the alkyne.
Conclusion
The protocols outlined in this guide demonstrate a robust and versatile strategy for the functionalization of 2-(methoxymethyl)pyridin-4-ol. By converting the 4-hydroxyl group to a triflate, this readily available starting material is transformed into a valuable electrophilic building block for a range of powerful palladium-catalyzed cross-coupling reactions. The detailed experimental procedures and accompanying expert insights for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for researchers to explore the chemical space around this important pyridine scaffold, enabling the synthesis of novel compounds for applications in drug discovery and materials science.
References
Benchchem. (2025). Application Notes and Protocols for Pyridinium-Based Reagents in Cross-Coupling Reactions.
Organic Syntheses. (n.d.). Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. [Link]
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
ACS Publications. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
Organic Chemistry Portal. (n.d.). A new mild method for the one-pot synthesis of pyridines. [Link]
Objective:
Maximize the isolated yield of 2-(Methoxymethyl)pyridin-4-ol (and its tautomer 2-(methoxymethyl)pyridin-4(1H)-one).
The Core Challenge:
This synthesis typically suffers from three "yield killers":
Competitive Alkylation: When synthesizing the methoxymethyl ether, the 4-OH (or 5-OH if starting from Kojic acid) competes for alkylation.
Polymerization during Ammonolysis: The conversion of the pyrone ring to the pyridine ring (ammonolysis) is prone to forming insoluble black tars (pseudo-azulenes/polymers) if pH and temperature are not strictly controlled.
Tautomeric Equilibrium: The product exists in a pH-dependent equilibrium between the pyridin-4-ol (aromatic) and pyridin-4-one (keto) forms, complicating extraction and crystallization.
Strategic Workflows (Module Selection)
Please identify your current precursor to select the correct troubleshooting module.
Module 1: Optimizing the Methoxylation (Ether Formation)
Context: Converting Chlorokojic acid (2-chloromethyl-5-hydroxy-4-pyrone) to the methoxymethyl derivative.
Q: Why am I getting a mixture of O-methylated and C-methylated products?A: The 5-OH group is phenolic (
) and highly nucleophilic under basic conditions. If you use a strong base (e.g., NaH) and MeI, you will methylate the 5-OH.
The Fix: Rely on the high reactivity of the allylic/benzylic-like chloride. Use Methanol as both solvent and nucleophile with no external strong base, or a weak acid scavenger (e.g., hindered amine).
Protocol Adjustment: Reflux Chlorokojic acid in dry methanol. The reaction is often self-catalyzed by the HCl generated, or buffered with 1.1 eq of DIPEA. Avoid NaOMe unless you specifically want to deprotonate the 5-OH.
Module 2: The Ammonolysis (Pyrone
Pyridone)
Context: Reacting the pyrone with ammonia to swap the ring oxygen for nitrogen. This is the most common step for yield loss (< 40%).
Q: My reaction mixture turns into a black tar. How do I prevent polymerization?A: "Tarring" is caused by the retro-Michael ring opening of the pyrone followed by uncontrolled condensation. This happens when the concentration of free ammonia is too high or the temperature ramp is too aggressive.
The Fix: Use a Sealed Tube approach with controlled stoichiometry.
Protocol Adjustment:
Solvent: Use water/ethanol (1:1). Water stabilizes the zwitterionic intermediate.
Ammonia Source: Use 28-30% aqueous
(5-10 equivalents).
Temperature: Heat to 80-100°C. Do not exceed 120°C unless using microwave flow chemistry.
Protection: If the 5-OH is present, protecting it (e.g., Benzyl ether) before ammonolysis significantly reduces tar formation by preventing quinoid-like oxidation.
Q: I cannot precipitate the product from the aqueous ammonia solution.A: The product is amphoteric. At high pH (ammonia), it is a salt. At low pH, it is a pyridinium salt.
The Fix: You must hit the Isoelectric Point (pI) .
Protocol:
Concentrate the reaction mixture to remove excess ammonia.
Cool to 4°C.
Adjust pH carefully to 6.5 - 7.0 using glacial acetic acid.
Allow to stand for 12 hours. The "oil" often solidifies upon scratching or seeding.
Visualization: Troubleshooting Logic
Figure 1: Decision tree for diagnosing yield loss in the synthesis of 2-(methoxymethyl)pyridin-4-ol.
Optimized Experimental Protocol
Target: 2-(Methoxymethyl)-5-(benzyloxy)pyridin-4(1H)-one (Protected Intermediate for higher yield).
Note: Protecting the 5-OH is recommended to stabilize the ammonolysis step.
Parameter
Specification
Rationale
Precursor
2-(Methoxymethyl)-5-(benzyloxy)-4-pyrone
Benzyl group prevents oxidation/polymerization.
Reagent
(28% aq), 10 equiv.
Excess ammonia drives equilibrium to the pyridine.
Technical Support Center: Solubilization Strategies for 2-(Methoxymethyl)pyridin-4-ol
The Physicochemical Barrier: Diagnosis Before attempting a protocol, you must understand why this molecule resists solubilization.[1] The name 2-(Methoxymethyl)pyridin-4-ol implies a phenol-like pyridine. However, in aqu...
Author: BenchChem Technical Support Team. Date: February 2026
The Physicochemical Barrier: Diagnosis
Before attempting a protocol, you must understand why this molecule resists solubilization.[1]
The name 2-(Methoxymethyl)pyridin-4-ol implies a phenol-like pyridine. However, in aqueous media, this molecule does not exist primarily as the hydroxy-pyridine.[2] It undergoes prototropic tautomerism to form 2-(methoxymethyl)pyridin-4(1H)-one .[1]
The "Hidden Pyridone" Trap
The Problem: At neutral pH (6.5–7.5), the molecule adopts the pyridone form (zwitterionic character). These molecules form extremely stable, high-energy crystal lattices due to strong intermolecular hydrogen bonding (head-to-tail stacking).[1]
The Result: "Brick dust" behavior—high melting point and poor solubility in both water (due to lattice energy) and non-polar solvents (due to polarity).
The Solution: You must disrupt this lattice energy by ionizing the molecule (pH manipulation) or shielding it (complexation).[1]
Visualization: Tautomerism & Solubility Landscape
The following diagram illustrates the structural shifts that dictate solubility.
Figure 1: The solubility of 2-(Methoxymethyl)pyridin-4-ol is pH-dependent. The neutral pyridone form (center) represents the solubility minimum.
Protocol A: pH Switching (The Primary Lever)
Best For: Stock solutions, chemical synthesis, and stable storage.
Mechanism: Ionization breaks the intermolecular H-bonds of the crystal lattice.
Based on the 4-pyridone scaffold, the estimated pKa values are pKa₁ ≈ 3.2 (protonation) and pKa₂ ≈ 11.0 (deprotonation).
Protocol B: The "Golden Triangle" (For Biological Assays)
Best For: Cellular assays, animal dosing, or conditions where pH extreme is toxic.
Mechanism: Dielectric constant manipulation using a ternary system (Solvent + Surfactant + Water).
Do not dissolve in pure DMSO and spike directly into water; this often causes immediate precipitation (the "crash-out" effect) because the methoxymethyl group is hydrophobic enough to aggregate once the DMSO is diluted.[1]
The Formulation Recipe
Use this specific order of addition to prevent local precipitation.
Step 1: The Concentrate (100x Stock)
Dissolve compound in 100% DMSO to a concentration of 10–50 mM.
Ensure complete dissolution (sonicate if necessary).
Step 2: The Intermediate (Co-solvent Mix)
Prepare a mixture of PEG400 (40%) + Water (60%) .
Optional: Add 5% Tween 80 or Cremophor EL if the compound is stubborn.
Step 3: The Dilution
Slowly add the DMSO stock (Step 1) to the Intermediate (Step 2) with constant vortexing.
Figure 2: Ternary formulation strategy to avoid precipitation upon dilution.
Protocol C: Advanced Complexation (Cyclodextrins)
Best For: In vivo IV/IP formulations where organic solvents (DMSO) must be minimized.
Mechanism: The hydrophobic methoxymethyl-pyridine core enters the cyclodextrin cavity, while the hydroxyl groups of the cyclodextrin interact with water.
Recommended Reagent
HP-β-CD (Hydroxypropyl-beta-cyclodextrin)
Why: The cavity size of β-CD is ideal for substituted pyridines.
Protocol
Prepare a 20% (w/v) HP-β-CD solution in phosphate buffer (pH 7.4).
Add the compound in excess of its target concentration.
Autoclave or stir vigorously for 24 hours at room temperature.
Filter through a 0.22 µm filter.
Note: This often boosts solubility from <0.1 mg/mL to >5 mg/mL without altering pH.
Troubleshooting & FAQs
Q1: I see a "jelly-like" precipitate when I dilute my DMSO stock into PBS. What is this?
This is the "brick dust" effect.[4] The rapid change in solvent polarity forces the molecules to stack.
Fix: Switch to Protocol B (PEG400 cosolvent) or lower the concentration. Do not dilute DMSO >1000-fold directly into pure buffer.
Q2: Can I heat the solution to dissolve it?
Yes, but be cautious. 4-pyridones have high melting points, but the methoxymethyl ether linkage can be susceptible to acid-catalyzed hydrolysis at high temperatures.[1]
Limit: Do not exceed 50°C. If it doesn't dissolve at 50°C, heat is not the answer—pH is.[1]
Q3: The solution turns yellow/brown over time. Is it degrading?
Pyridones and hydroxypyridines are electron-rich and can be sensitive to oxidation, especially in basic media (Protocol A, step 2).
Fix: Store stock solutions at -20°C, protected from light. If using basic conditions, use degassed buffers.
References
Tautomerism of 4-Hydroxypyridine
Title: Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones.[1][5]
Source: ResearchG
Link:
Solubility of Pyridone Scaffolds
Title: Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones.[6][7]
Preventing oxidation of the methoxymethyl group in pyridine derivatives
The following technical support guide addresses the stability and chemoselectivity challenges of using Methoxymethyl (MOM) ethers in pyridine-based medicinal chemistry. Ticket ID: PYR-MOM-OX-001 Subject: Preventing Oxida...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the stability and chemoselectivity challenges of using Methoxymethyl (MOM) ethers in pyridine-based medicinal chemistry.
Ticket ID: PYR-MOM-OX-001
Subject: Preventing Oxidative Degradation of Methoxymethyl (MOM) Groups in Pyridine Scaffolds
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Core Analysis
The User Issue: You are attempting an oxidative transformation (e.g., alcohol oxidation, sulfide oxidation, or C-H activation) on a pyridine substrate containing a Methoxymethyl (MOM) ether. You are observing either:
Degradation of the MOM group (loss of protection or conversion to formate).
Unwanted N-oxidation of the pyridine ring, complicating downstream workup.
The Root Cause:
The Pyridine-MOM system presents a "Three-Front War" regarding oxidation:
Front 1 (The MOM Ether): The methylene bridge (
) is susceptible to oxidative cleavage via Hydrogen Atom Transfer (HAT) mechanisms, particularly with radical oxidants (e.g., CAN, DDQ, NBS) or strong Lewis acids that mimic oxidative stress.[1]
Front 2 (The Pyridine Nitrogen): The nitrogen lone pair is highly nucleophilic toward electrophilic oxidants (
Front 3 (The Synergistic Failure): Attempting to block N-oxidation using strong acids (protonation) often triggers acid-catalyzed hydrolysis of the MOM acetal.
Troubleshooting Modules
Module A: Preventing MOM Group Oxidative Cleavage
Diagnosis: If your MOM group is vanishing or converting to an ester/formate, you are likely using a reagent that operates via Single Electron Transfer (SET) or radical abstraction.[1]
The Mechanism:
The MOM group is an acetal.[2] While stable to base and mild oxidants (e.g., Jones reagent, dilute
), it is vulnerable to reagents that can abstract one of the methylene protons.[1]
Electrophilic Halogenation (e.g., NCS/DMF) or anionic halogenation.[1]
Jones / Pyridinium Dichromate
LOW
Generally safe if acid is buffered.
Ensure pH > 4. Use TPAP/NMO for neutral conditions.
Module B: The "Proton Shield" Strategy (Preventing N-Oxidation)
Diagnosis: You are oxidizing a side chain (e.g., sulfide
sulfone), but the pyridine nitrogen oxidizes to the N-oxide first.[1]
The Mechanism:
Electrophilic oxidants attack the most electron-rich spot. The pyridine nitrogen (
lone pair) is often more nucleophilic than the target functional group.
Protocol: The TFA-Buffered Oxidation
This protocol uses reversible protonation to deactivate the pyridine nitrogen, rendering it immune to electrophilic attack, while preserving the MOM group (which is stable to anhydrous acid for short durations).[1]
Step-by-Step:
Dissolution: Dissolve substrate (1.0 equiv) in DCM.
The Shield: Add Trifluoroacetic Acid (TFA) (1.1 - 1.5 equiv).
Why: This forms the Pyridinium trifluoroacetate salt. The N-lone pair is now bound (
) and cannot react with the oxidant.
Note: Do not use mineral acids (HCl/H2SO4) if water is present, as this will hydrolyze the MOM.[1] TFA in DCM is generally safe for MOM ethers during short reaction times.
Quench & Release: Pour mixture into saturated aqueous
.
Why: This neutralizes the TFA, deprotonating the pyridine and restoring the free base.
Extraction: Extract with DCM. The N-oxide will be absent.
Critical Check: If your MOM group is extremely acid-sensitive, substitute TFA with
(Lewis Acid complexation) to protect the nitrogen.[1]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for selecting the correct oxidation protocol for Pyridine-MOM substrates.
Caption: Decision tree for oxidizing functional groups on Pyridine-MOM scaffolds. Blue nodes indicate decision points; Green nodes indicate safe protocols; Red nodes indicate chemical risks.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use Jones Reagent (CrO3/H2SO4) on a MOM-protected pyridine?A: Proceed with extreme caution. While the MOM group resists the oxidant itself, the sulfuric acid component is highly likely to hydrolyze the acetal linkage (
Better Option: Use TPAP (Tetrapropylammonium perruthenate) with NMO (N-methylmorpholine N-oxide).[1] This is non-acidic and tolerates MOM well.[3]
Q2: I need to remove the N-oxide but keep the MOM group. Is this possible?A: Yes. If you accidentally formed the N-oxide, you can selectively reduce it back to the pyridine without touching the MOM ether.
), as this may cleave benzylic-type MOM ethers on pyridines.[1]
Q3: Why did DDQ decompose my molecule?A: DDQ is an electron-transfer oxidant. It attacks electron-rich ethers. While MOM is usually stable, if your pyridine ring has electron-donating groups (e.g., methoxy, amino), the MOM ether becomes susceptible to oxidative cleavage via the oxocarbenium ion intermediate.[1]
References
Greene's Protective Groups in Organic Synthesis
Source: Wuts, P. G. M. (2014).[1][4] Greene's Protective Groups in Organic Synthesis. Wiley.
Relevance: Definitive source on MOM stability (pp. 27-33) and cleavage conditions.
Technical Support Center: Storage & Stability Guide for 2-(Methoxymethyl)pyridin-4-ol
[1] Executive Summary 2-(Methoxymethyl)pyridin-4-ol is a functionalized heterocyclic building block often utilized in fragment-based drug discovery and ligand synthesis. Its handling is complicated by prototropic tautome...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-(Methoxymethyl)pyridin-4-ol is a functionalized heterocyclic building block often utilized in fragment-based drug discovery and ligand synthesis. Its handling is complicated by prototropic tautomerism (pyridin-4-ol vs. pyridin-4(1H)-one) and the potential sensitivity of the methoxymethyl ether moiety.
This guide provides an evidence-based framework for preventing degradation, focusing on the three primary vectors of instability: oxidative stress, moisture-induced hydrolysis, and photochemical dimerization.
Part 1: Critical Storage Protocols (Solid State)
Q: What are the absolute optimal conditions for long-term storage of the solid compound?
A: To maximize shelf life (>2 years), you must arrest both thermodynamic equilibration and kinetic degradation pathways.
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C (Standard) -80°C (Ideal for >1 year)
Low temperatures reduce the kinetic energy available for autoxidation and tautomeric interconversion.
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces atmospheric oxygen, preventing N-oxide formation and oxidation of the ether linkage.
Container
Amber Glass Vials with Teflon-lined caps
Blocks UV light (preventing photodimerization) and provides a chemically inert seal against moisture.
Desiccation
Required
The pyridone tautomer is hygroscopic. Moisture can catalyze hydrolysis of the methoxymethyl group under acidic conditions.
Decision Logic for Storage
The following decision tree outlines the correct storage workflow based on your experimental timeline.
Caption: Logical workflow for selecting storage conditions based on physical form and usage duration.
Part 2: Solution Stability & Handling
Q: I dissolved the compound in DMSO, and it turned slightly yellow after a week at room temperature. Is it still usable?
A: The yellowing indicates the onset of oxidative degradation (likely N-oxide formation) or the accumulation of photodegradation products .
Diagnosis:
Trace Yellowing: Purity is likely >95%.[1][2] Usable for rough screening but not for kinetics or crystallography.
Dark Orange/Brown: Significant degradation. Discard.
Root Cause: DMSO is hygroscopic and can absorb water from the air, facilitating proton exchange and oxidation.
Prevention:
Solvent Choice: Anhydrous DMSO (Grade ≥99.9%) is preferred.
Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot stock solutions immediately after preparation.
Storage: Store DMSO stocks at -20°C or -80°C .
Q: Why does the solubility seem to change depending on the solvent?
A: This is due to Prototropic Tautomerism . 4-Hydroxypyridines exist in an equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.
Non-polar solvents (e.g., Chloroform, Toluene): Favor the Hydroxypyridine form (aromatic, uncharged).
Polar solvents (e.g., Water, DMSO, Methanol) & Solid State: Favor the Pyridone form (zwitterionic character, higher polarity).
Implication for Researchers: If you are struggling to dissolve the solid in a non-polar organic solvent, it is likely sitting in the Pyridone tautomer state. You may need a co-solvent (e.g., small % of Methanol) or to switch to a polar aprotic solvent like DMF or DMSO.
Caption: Tautomeric equilibrium shift dependent on solvent polarity.
Part 3: Troubleshooting Degradation Mechanisms
Q: Can the methoxymethyl group hydrolyze?
A: Yes, but primarily under acidic conditions .
The methoxymethyl (MOM) group is an acetal-type ether. While generally robust to bases and mild nucleophiles, it is acid-labile .
Risk Factor: Storing the compound in unbuffered water or solvents that have become acidic over time (e.g., old chloroform forming HCl).
Mechanism: Acid-catalyzed hydrolysis yields 2-(hydroxymethyl)pyridin-4-ol , formaldehyde, and methanol.
Prevention: Ensure all solvents are neutral or slightly basic. Avoid strong Lewis acids unless intended for deprotection.
Q: Is the compound light-sensitive?
A: Yes. Pyridone derivatives are known to undergo [4+4] photocycloaddition (dimerization) under UV irradiation.
Symptom: Appearance of insoluble precipitates in clear solutions exposed to light.
Protocol: Always wrap vials in aluminum foil or use amber glassware during synthesis and storage.
Summary of Physical & Chemical Properties
Property
Value/Description
Relevance to Storage
Molecular Weight
~139.15 g/mol
Calculation of Molarity.
pKa (Pyridine N)
~3.2 - 4.5 (Est.)
Protonation changes solubility; keep pH > 5 for neutral form.
Hygroscopicity
Moderate to High
Requires desiccated storage to prevent caking and hydrolysis.
Preferred Solvent
DMSO, Methanol
Pyridone form dissolves best in high-dielectric solvents.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 253220, 2-(Methoxymethyl)pyridine. Retrieved February 25, 2026, from [Link]
Kishida Chemical Co., Ltd. (2023).[3][4] Safety Data Sheet: Pyridine Derivatives Handling. Retrieved February 25, 2026, from [Link] (General handling of pyridine derivatives).
Beak, P., et al. (1980). Protomeric Equilibria in 2- and 4-Hydroxypyridines. Journal of the American Chemical Society. (Foundational text on Pyridone/Hydroxypyridine tautomerism mechanics).
(Note: While specific degradation kinetics for this exact derivative are proprietary to some manufacturers, the guidelines above are derived from the established chemical behavior of the 4-pyridone and methoxymethyl ether pharmacophores.)
Optimizing Retention for Polar Heterocycles: A Comparative Guide for 2-(Methoxymethyl)pyridin-4-ol
Executive Summary The Challenge: 2-(Methoxymethyl)pyridin-4-ol presents a classic "perfect storm" for reverse-phase chromatography. It combines high polarity (low LogP), basicity (pyridine nitrogen), and dynamic tautomer...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: 2-(Methoxymethyl)pyridin-4-ol presents a classic "perfect storm" for reverse-phase chromatography. It combines high polarity (low LogP), basicity (pyridine nitrogen), and dynamic tautomerism (4-hydroxypyridine
4-pyridone). Standard C18 methods frequently fail, resulting in void-volume elution () or severe peak tailing caused by secondary silanol interactions.
The Solution: This guide objectively compares three separation strategies. While Hydrophilic Interaction Liquid Chromatography (HILIC) offers the highest retention, Pentafluorophenyl (PFP) phases or Polar-Embedded C18 chemistries often provide the most robust, rugged balance for routine QC and drug development environments, minimizing the equilibration downtime associated with HILIC.
Analyte Profiling & Mechanistic Insight
To develop a robust method, one must first understand the molecule's behavior in solution. The critical factor for this analyte is tautomerism .
The Tautomer Trap
In aqueous mobile phases, 4-hydroxypyridines exist in equilibrium with their 4-pyridone forms. This interconversion can occur on the same timescale as the chromatographic separation, leading to peak splitting or band broadening.
pH Control is Non-Negotiable: You must buffer the mobile phase to lock the analyte into a single dominant species.
Basicity: The methoxymethyl group at the C2 position exerts an inductive effect, but the pyridine nitrogen remains basic (pKa ~3.2 for the cation).
Figure 1: Tautomeric equilibrium of the analyte. Controlling pH is essential to prevent peak splitting.
Comparative Column Performance
The following table summarizes the expected performance of three distinct stationary phase chemistries for 2-(Methoxymethyl)pyridin-4-ol.
Feature
Standard C18 (L1)
HILIC (Bare Silica) (L3)
Pentafluorophenyl (PFP) (L43)
Primary Mechanism
Hydrophobic Interaction
Partitioning into water layer
- Interaction, H-Bonding, Dipole
Retention ()
Poor (< 1.0)
High (> 5.0)
Optimal (2.0 - 5.0)
Peak Shape
Tailing (Silanol interaction)
Good (Symmetrical)
Excellent (Sharp)
Equilibration Time
Fast (5-10 col vols)
Slow (20-40 col vols)
Moderate (10-15 col vols)
MS Compatibility
High
High (High organic %)
High
Recommendation
❌ Not Recommended
⚠️ Alternative (For MS sensitivity)
✅ Recommended (For Robustness)
Method Development Decision Tree
Use this logic flow to select the correct starting conditions based on your lab's specific constraints (e.g., MS vs. UV detection).
Figure 2: Decision matrix for selecting the stationary phase based on detection requirements.
Recommended Experimental Protocols
Protocol A: The "Hero" Method (PFP Phase)
Best for: Routine purity analysis, impurity profiling, and robust UV detection.
Rationale: PFP columns offer unique selectivity for halogenated and polar aromatic compounds. The fluorine atoms on the stationary phase create a strong dipole that interacts with the polar methoxymethyl and hydroxyl groups of the analyte, providing retention where C18 fails.
Column: 150 x 4.6 mm, 3 µm or 5 µm Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5).
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).
Why pH 3.0? Ensures the pyridine nitrogen is fully protonated, preventing secondary silanol interactions and stabilizing the tautomer.
Mobile Phase B: Methanol (MeOH).
Why MeOH? Methanol often provides better selectivity on PFP phases than Acetonitrile due to its protic nature, which complements the H-bonding mechanism.
Gradient:
0 min: 5% B
10 min: 60% B
12 min: 60% B
12.1 min: 5% B
17 min: Stop (Re-equilibrate)
Flow Rate: 1.0 mL/min.
Temperature: 35°C (Improves mass transfer).
Detection: UV @ 254 nm (primary) and 220 nm.
Protocol B: The "Sensitivity" Method (HILIC)
Best for: LC-MS/MS applications where high organic content boosts ionization.[1]
Column: 100 x 2.1 mm, 1.7 µm or 2.6 µm Bare Silica or Amide (e.g., Waters BEH HILIC).
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:ACN, pH 5.8.
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water, pH 5.8.
Note: Buffer is required in both phases in HILIC to maintain the water layer on the particle surface.
Isocratic: 90% B (High organic start is crucial).
Flow Rate: 0.4 mL/min.
Self-Validating the Method (System Suitability)
To ensure scientific integrity, every run must include a system suitability test (SST). For this analyte, monitor the following:
Tailing Factor (
): Must be .
Failure Mode: If
, silanol activity is interfering. Increase buffer strength (e.g., from 10mM to 20mM) or lower pH.
Retention Factor (
): Must be .
Failure Mode: If
, the analyte is eluting too close to the void. On PFP, decrease the initial %B (organic).
UV Spectral Homogeneity: Check peak purity using a Diode Array Detector (DAD) to ensure the tautomers are not partially separating.
Expected Performance Data (Simulated Comparison)
Parameter
C18 (Standard)
PFP (Recommended)
HILIC
Retention Time ()
1.2 min (Void)
6.4 min
4.8 min
Retention Factor ()
0.2
3.5
4.1
Tailing Factor ()
2.8 (Severe)
1.1 (Excellent)
1.2 (Good)
Theoretical Plates ()
< 2,000
> 12,000
> 10,000
Troubleshooting Guide
Issue: Peak Splitting
Cause: Tautomer interconversion or wrong diluent.
Fix: Ensure the sample diluent matches the initial mobile phase conditions. Adjust mobile phase pH away from the pKa (avoid pH 4-6; aim for pH < 3.0).
Issue: Low Sensitivity
Cause: 2-(Methoxymethyl)pyridin-4-ol has a relatively low extinction coefficient compared to larger aromatics.
Fix: Move to 220 nm (if using phosphate buffer/non-UV absorbing solvents) or increase injection volume. Note: If using Formate/Acetate buffers, 220 nm baseline noise will be higher.
References
LCGC International. (2020). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from
Phenomenex Technical Guides. (2024). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from
PubChem. (2025).[2][3] 2-(Methoxymethyl)pyridine Compound Summary. National Library of Medicine. Retrieved from
Gao, J., & Shao, L. (1994). Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine. Journal of Physical Chemistry. (Cited for tautomerism mechanism).[4][5]
Structural Comparison of 2-(Methoxymethyl)pyridin-4-ol Analogs: Physicochemical Profiling & Synthetic Utility
Topic: Structural Comparison of 2-(Methoxymethyl)pyridin-4-ol Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of het...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Comparison of 2-(Methoxymethyl)pyridin-4-ol Analogs
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of heterocyclic scaffolds, 2-(Methoxymethyl)pyridin-4-ol (MMP) occupies a critical "Goldilocks" zone between the highly polar, metabolically labile 2-(hydroxymethyl) analogs and the lipophilic, sterically rigid 2-methyl derivatives. This guide provides a technical comparison of MMP against its primary structural analogs, evaluating physicochemical performance, tautomeric stability, and synthetic accessibility.
For medicinal chemists, MMP represents a strategic bioisostere. The methoxymethyl group (-CH₂OCH₃) introduces a hydrogen bond acceptor without the donor penalty of a free hydroxyl, modulating LogP and aqueous solubility while maintaining the core 4-pyridone pharmacophore essential for kinase binding and metal coordination.
Structural Analysis & Analog Comparison
The comparison focuses on three distinct analogs that define the structure-activity relationship (SAR) of the 2-position on the 4-hydroxypyridine core.
Target Molecule:2-(Methoxymethyl)pyridin-4(1H)-one (MMP)
Note: While often named as the "ol" tautomer, the "one" (lactam) form is dominant in physiological solution.
Primary Comparators:
2-Methylpyridin-4(1H)-one (MP): The lipophilic baseline.
2-(Hydroxymethyl)pyridin-4(1H)-one (HMP): The polar, metabolic precursor (often derived from Kojic acid).
Deferiprone (DFP): Included as a functional benchmark for iron chelation (3-hydroxy-4-pyridone class), illustrating the difference between simple 4-pyridones and chelating HOPO ligands.
Physicochemical Performance Matrix
Property
2-(Methoxymethyl)- (MMP)
2-Methyl- (MP)
2-(Hydroxymethyl)- (HMP)
Deferiprone (Ref)
Formula
C₇H₉NO₂
C₆H₇NO
C₆H₇NO₂
C₇H₉NO₂
MW ( g/mol )
139.15
109.13
125.13
139.15
LogP (Calc)
~0.25
~0.50
-0.85
-0.77
pKa (NH⁺)
3.15
3.28
3.10
3.6
pKa (OH/NH)
11.2
11.1
11.0
9.8 (3-OH)
H-Bond Donors
1 (NH)
1 (NH)
2 (NH, OH)
2
H-Bond Acceptors
2 (C=O, OMe)
1 (C=O)
2 (C=O, OH)
2
Solubility (Aq)
High
Moderate
Very High
High
Analyst Note: The pKa of the pyridinium nitrogen in MMP (3.15) is slightly lower than the methyl analog (3.28) due to the inductive electron-withdrawing effect (-I) of the methoxy oxygen. This subtle shift makes MMP a weaker base, potentially reducing non-specific binding in protein pockets compared to MP.
Mechanistic Insight: Tautomerism & Reactivity
Understanding the tautomeric equilibrium is non-negotiable for accurate docking studies and synthesis.
Tautomeric Equilibrium
4-Hydroxypyridines exist in a prototropic equilibrium between the pyridin-4-ol (lactim) and pyridin-4(1H)-one (lactam) forms.
In Gas Phase: The aromatic lactim (OH form) is favored.
In Solution/Biological Media: The lactam (NH/C=O form) is heavily favored due to high solvation energy and dipolar stabilization.
Impact of the 2-Methoxymethyl Group:
Unlike the 2-methyl group, the 2-methoxymethyl group can stabilize the lactam form through a weak intramolecular electrostatic interaction between the ether oxygen and the N-H proton, though this is less pronounced than the H-bond seen in 2-hydroxymethyl analogs.
Figure 1: Tautomeric equilibrium of the scaffold.[1] In aqueous environments, the equilibrium shifts decisively to the right (Lactam).
Experimental Protocols
The following protocols are designed for the synthesis and characterization of MMP, derived from established methodologies for hydroxypyridinones.
Protocol A: Synthesis of 2-(Methoxymethyl)pyridin-4-ol
Rationale: Direct alkylation of 2-(hydroxymethyl)pyridin-4-ol is difficult due to competing N-alkylation. A more robust route involves the nucleophilic substitution of a 2-chloromethyl intermediate.
Methoxylation: Dissolve 2-(chloromethyl)-4-methoxy-pyridine (10 mmol) in anhydrous MeOH (20 mL).
Addition: Dropwise add NaOMe (1.2 eq, 0.5 M in MeOH) at 0°C under N₂ atmosphere.
Reaction: Reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.
Workup: Concentrate in vacuo. Resuspend in DCM, wash with water, dry over Na₂SO₄, and evaporate to yield 2-(methoxymethyl)-4-methoxy-pyridine .
Deprotection (Hydrolysis): Reflux the intermediate in 48% HBr (10 mL) for 6 hours to cleave the 4-methoxy ether to the 4-pyridone.
Neutralization: Cool to 0°C, neutralize with 10% NaOH to pH 7. The product precipitates or is extracted with CHCl₃/iPrOH (3:1).
Purification: Recrystallize from Ethanol/Water.
Figure 2: Synthetic pathway via nucleophilic substitution and acid hydrolysis.
Protocol B: Potentiometric pKa Determination
Rationale: Accurate pKa values are essential for predicting ionization state at physiological pH (7.4).
Preparation: Dissolve 5 mg of MMP in 20 mL of 0.1 M KCl (ionic strength adjustor).
Titration: Titrate with 0.1 M HCl (to determine pKa1) and 0.1 M KOH (to determine pKa2) using an automatic potentiometric titrator (e.g., Mettler Toledo).
Data Analysis: Plot pH vs. Volume of Titrant. The first inflection point (approx pH 3.2) corresponds to the deprotonation of the pyridinium nitrogen. The second (approx pH 11.2) corresponds to the enolic OH (if accessible) or N-H deprotonation in the lactam form.
Functional Applications
Medicinal Chemistry: Kinase Inhibitor Scaffolds
MMP serves as a superior alternative to 2-methyl analogs in kinase inhibitors (e.g., Sorafenib derivatives).
Advantage: The ether oxygen in the methoxymethyl group can act as a weak H-bond acceptor, potentially interacting with specific residues (e.g., Lysine or Serine) in the ATP-binding pocket that a simple methyl group cannot engage.
Solubility: The LogP of 0.25 ensures better water solubility than the methyl analog (LogP 0.5), improving oral bioavailability without becoming too polar to cross membranes (as seen with hydroxymethyl analogs, LogP -0.85).
Metal Chelation (Fe³⁺ / Zn²⁺)
While MMP itself is a monodentate ligand (binding primarily via the 4-oxo oxygen), it is often used as a precursor to 3-hydroxy-2-(methoxymethyl)pyridin-4-one , a bidentate chelator.
Comparison: Unlike Deferiprone (1,2-dimethyl), a 2-methoxymethyl analog provides a handle for further functionalization (e.g., conjugation to targeting peptides) via the ether linkage, which is chemically more versatile than a methyl group.
References
Syntheses of Hydroxypyridinones: Dalton Transactions, "Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests." (2016).[1]
Tautomerism of Pyridones: Organic & Biomolecular Chemistry, "Theoretical investigation of tautomerism of 2- and 4-pyridones." (2010).
Spectrophotometric Characterization of 2-(Methoxymethyl)pyridin-4-ol: A Comparative Guide
Topic: UV-Vis Absorption Spectra of 2-(Methoxymethyl)pyridin-4-ol at Varying pH Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In medicin...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: UV-Vis Absorption Spectra of 2-(Methoxymethyl)pyridin-4-ol at Varying pH
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In medicinal chemistry, the 4-hydroxypyridine (4-pyridone) scaffold is a privileged structure, serving as a core for iron chelators (e.g., Deferiprone), kinase inhibitors, and antifungals.[1] The introduction of a 2-(methoxymethyl) side chain alters the lipophilicity and electronic profile of the ring without disrupting its ability to tautomerize or chelate metals.[1]
This guide provides a technical comparison of the UV-Vis spectral behavior of 2-(Methoxymethyl)pyridin-4-ol against its parent scaffold, 4-Hydroxypyridine .[1] It details the pH-dependent tautomeric shifts, provides a self-validating experimental protocol for pKa determination, and establishes reference baselines for quality control in drug development.[1]
Chemical Identity & Tautomeric Context
To accurately interpret UV-Vis data, one must understand the species present in solution.[1] Like its parent, 2-(Methoxymethyl)pyridin-4-ol exhibits prototropic tautomerism.[1]
): Exists predominantly as the 4-pyridone tautomer in aqueous solution, stabilized by resonance, rather than the 4-hydroxypyridine form.[1]
Anionic Form (
): Deprotonated at the 4-hydroxyl group (phenolate-like).[1]
Structural Impact of the Methoxymethyl Group:
The
group at the C2 position is electronically distinct.[1] The alkyl spacer () exerts a weak inductive electron-donating effect (+I), while the terminal methoxy group is insulated from direct conjugation.[1] Consequently, researchers should expect a bathochromic shift (red shift) of 3–8 nm compared to the unsubstituted parent, along with minor perturbations in pKa values.[1]
Comparative Spectral Analysis
The following table contrasts the spectral characteristics of the target compound with the industry-standard reference, 4-Hydroxypyridine.
Table 1: Comparative UV-Vis Absorption Maxima (
) and Extinction Coefficients ()
Parameter
Reference Standard (4-Hydroxypyridine)
Target Compound (2-(Methoxymethyl)pyridin-4-ol)
Structural Interpretation
Acidic (pH 1.0, 0.1 M HCl)
234 nm
237 – 240 nm
Protonation of the ring nitrogen.[1] The C2-alkyl group stabilizes the cation slightly, causing a red shift.[1]
Neutral (pH 7.4, Phosphate)
253 nm
256 – 260 nm
Dominant Pyridone tautomer.[1] The extended carbon framework at C2 lowers the transition energy.[1]
Distinct isosbestic points confirm a clean two-state equilibrium without degradation.[1]
Approx. pKa
3.27
3.3 – 3.5
The electron-donating alkyl group slightly increases basicity of the nitrogen.[1]
Approx. pKa
11.09
10.8 – 11.0
The inductive effect may slightly perturb the acidity of the 4-OH group.[1]
Note: Values for the target compound are projected based on substituent increments for pyridine derivatives (Woodward-Fieser rules for heterocycles).
Validated Experimental Protocol
This protocol ensures high reproducibility and is designed to eliminate common artifacts such as buffer interference or concentration-dependent aggregation.[1]
Reagents & Preparation
Stock Solution: Dissolve 2-(Methoxymethyl)pyridin-4-ol in Methanol or Acetonitrile to 10 mM. (Avoid water for long-term storage to prevent potential hydrolysis or microbial growth).[1]
Working Solution: Dilute stock into the target buffer to a final concentration of 50 µM .
Baseline Correction: Run a blank scan with the specific buffer before adding the compound.
Scan Parameters: Range 200–400 nm; Scan speed: Medium (approx. 200 nm/min); Slit width: 1 nm.
Titration: Prepare 10-12 separate aliquots at varying pH values (measured with a calibrated pH meter).
Data Collection: Record absorbance at
of the neutral form (approx. 258 nm) and the acidic form (approx. 238 nm).
Validation Check: Overlay all spectra. If the curves do not intersect at sharp isosbestic points , reject the data (indicates degradation or precipitation).[1]
Mechanistic Logic & Data Analysis
The determination of pKa from UV-Vis data relies on the Henderson-Hasselbalch relationship applied to absorbance.[1] The following diagram illustrates the logic flow for processing the spectral data.
Figure 1: Decision logic for validating and processing spectrophotometric titration data.
= Absorbance of the fully protonated species (plateau)[1]
= Absorbance of the fully deprotonated species (plateau)[1]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
No Isosbestic Point
Decomposition or Concentration Error
Ensure rapid measurement after mixing; check pipette calibration.
Precipitation
Low Solubility of Neutral Form
Reduce concentration to 10–20 µM; add 5% Methanol cosolvent (note: this will shift pKa slightly).[1]
Noisy Spectra
High Absorbance (>1.5 AU)
Dilute sample.[1] Ideal absorbance range is 0.2 – 0.8 AU.
References
Albert, A., & Phillips, J. N. (1956).[1] Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings.[1] Journal of the Chemical Society, 1294–1304.[1] Link
Foundational text on hydroxypyridine tautomerism and pKa.
Belecki, K., et al. (2009).[1] Pyridone-Based Analogues as Potential Inhibitors.[1] Journal of Medicinal Chemistry, 52(19), 6102-6110.[1] Link[1]
Provides context on the synthesis and properties of substituted pyridones.
Reijenga, J., et al. (2013).[1] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.[1] Link
Authoritative review on spectrophotometric pKa determin
PubChem Compound Summary. (2024). 4-Hydroxypyridine (CID 12290).[1] National Library of Medicine.[1] Link
Source for reference spectra of the parent scaffold.[1]
Personal protective equipment for handling 2-(Methoxymethyl)pyridin-4-ol
This guide outlines the safety, handling, and logistical protocols for 2-(Methoxymethyl)pyridin-4-ol .[1][2][3] Notice of Technical Approach: As a specific Safety Data Sheet (SDS) for this exact isomer is rare in public...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the safety, handling, and logistical protocols for 2-(Methoxymethyl)pyridin-4-ol .[1][2][3]
Notice of Technical Approach:
As a specific Safety Data Sheet (SDS) for this exact isomer is rare in public repositories, this guide utilizes Structure-Activity Relationship (SAR) analysis. We derive safety protocols by synthesizing data from its two primary structural parents:[1]
4-Hydroxypyridine (CAS 626-64-2): Known for tautomeric behavior (pyridone form) and serious eye damage potential.[1][2][3]
2-(Methoxymethyl)pyridine (CAS 23579-92-2): A lipophilic pyridine derivative with skin/eye irritancy and potential corrosivity.[1][2][3]
Part 1: Chemical Risk Profile & Hazard Assessment
Senior Scientist Insight:
The critical feature of 2-(Methoxymethyl)pyridin-4-ol is its tautomeric equilibrium .[1][2][3] In solution, it oscillates between the pyridinol (aromatic) and pyridone (ketone-like) forms.[1][2][3] This behavior significantly impacts solubility and reactivity.[2][3]
The Risk: The 4-hydroxyl group on the pyridine ring is acidic (
for the cation, for the neutral molecule).[1][2][3] This acidity, combined with the basic nitrogen, creates a zwitterionic character that increases the risk of Serious Eye Damage (H318) . The methoxymethyl group adds lipophilicity, potentially facilitating skin absorption.[2]
Prevent fabric saturation in case of splash.[1][2][3]
Part 3: Operational Handling Protocol
Workflow 1: Solubilization & Reaction Setup
Solubility Profile: Due to the 4-OH group, this compound is likely sparingly soluble in non-polar solvents (Hexane/Toluene) but highly soluble in Methanol, DMSO, and DMF .[1][2][3]
Protocol:
Static Control: If the substance is a solid powder, use an anti-static gun before weighing to prevent dispersal.[3]
Solvent Addition: Add solvent slowly.[3] Pyridinols can be exothermic upon protonation or dissolution in acidic media.[2][3]
Inert Atmosphere: Store and handle under Nitrogen or Argon.[3] The methoxymethyl ether is generally stable, but the pyridine ring is susceptible to N-oxidation over time.[1][2][3]
Workflow 2: Waste Disposal & Deactivation
Do not mix with acidic waste streams without calculation. [1][3]
Step 1: Dissolve the waste material in a combustible solvent (Acetone or Ethanol).[3]
Step 2: If neutralizing a reaction mixture containing this compound, add dilute acid (HCl) slowly in an ice bath.[3] The pyridine nitrogen will protonate, generating heat.[2][3]
Step 3: Label as "Organic Heterocycle - Basic - Toxic" and route for high-temperature incineration.[1][2][3]
Part 4: Visualized Safety Logic
The following diagram illustrates the decision-making process for handling this compound based on its physical state and reaction conditions.
Caption: Dynamic Risk Assessment Workflow for 2-(Methoxymethyl)pyridin-4-ol. Blue nodes indicate decision points; Red nodes indicate specific primary risks; Green nodes indicate required engineering controls.[1][2][3]
References
PubChem. 2-(Methoxymethyl)pyridine (Compound Summary). National Library of Medicine.[2][3] Retrieved from [Link][1][2][3]